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molecular formula C7H6F3NO2S B1345625 4-(Trifluoromethylsulfonyl)aniline CAS No. 473-27-8

4-(Trifluoromethylsulfonyl)aniline

Cat. No. B1345625
M. Wt: 225.19 g/mol
InChI Key: GNVFCXUZQGCXPB-UHFFFAOYSA-N
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Patent
US05041510

Procedure details

To a stirred solution of 0.1 g of palladium black in 4.4% formic acid-methanol is added 37.3 g (0.1 mole) of 4-triflyl-N,N-dibenzylaniline in 4.4% formic acid-methanol. The reaction is stirred under an argon atmosphere until complete as indicated by thin layer chromatographic analysis. The catalyst is removed by filtration and washed with additional portions of methanol followed by water. The combined methanol and water washes are evaporated, and compound B is purified by distillation.
Name
4-triflyl-N,N-dibenzylaniline
Quantity
37.3 g
Type
reactant
Reaction Step One
Name
formic acid methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
formic acid methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:8]1[CH:28]=[CH:27][C:11]([N:12](CC2C=CC=CC=2)CC2C=CC=CC=2)=[CH:10][CH:9]=1)([C:4]([F:7])([F:6])[F:5])(=[O:3])=[O:2]>C(O)=O.CO.[Pd]>[S:1]([C:8]1[CH:28]=[CH:27][C:11]([NH2:12])=[CH:10][CH:9]=1)([C:4]([F:5])([F:6])[F:7])(=[O:3])=[O:2] |f:1.2|

Inputs

Step One
Name
4-triflyl-N,N-dibenzylaniline
Quantity
37.3 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)C1=CC=C(N(CC2=CC=CC=C2)CC2=CC=CC=C2)C=C1
Name
formic acid methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O.CO
Name
formic acid methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O.CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred under an argon atmosphere until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
WASH
Type
WASH
Details
washed with additional portions of methanol
CUSTOM
Type
CUSTOM
Details
The combined methanol and water washes are evaporated
DISTILLATION
Type
DISTILLATION
Details
compound B is purified by distillation

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(C(F)(F)F)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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